molecular formula C10H10Cl2Ti B8070179 Bis(cyclopentadienyl)titanium dichloride

Bis(cyclopentadienyl)titanium dichloride

Cat. No.: B8070179
M. Wt: 248.96 g/mol
InChI Key: JAGHDVYKBYUAFD-UHFFFAOYSA-L
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Description

Bis(cyclopentadienyl)titanium dichloride, also known as titanocene dichloride, is an organotitanium compound with the chemical formula C10H10Cl2Ti. It is a bright red, crystalline solid that is soluble in organic solvents. This compound is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl anions. This compound is widely studied for its applications in organic synthesis and as a catalyst in polymerization reactions .

Mechanism of Action

Target of Action

Bis(cyclopentadienyl)titanium dichloride, also known as Titanocene dichloride, primarily targets cancer cells . It is transported via serum albumin selectively into cancer cells and targets their DNA by coordinating strongly to phosphate groups .

Mode of Action

The compound interacts with its targets by coordinating strongly to phosphate groups in the DNA of cancer cells . This interaction results in changes at the molecular level, leading to the induction of apoptosis . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells.

Biochemical Pathways

It is known that the compound can induce apoptosis via theFAS receptor pathway . The FAS receptor pathway is a critical pathway in the regulation of apoptosis and plays a significant role in the immune system’s response to cancer cells.

Pharmacokinetics

It is known that the compound is transported via serum albumin selectively into cancer cells This suggests that the compound may have good bioavailability in the body

Result of Action

The primary result of the action of this compound is the induction of apoptosis in cancer cells . This leads to the elimination of these cells, thereby reducing the size of the tumor. The compound has shown promising results against various types of cancer, including renal-cell cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of serum albumin is crucial for the transport of the compound into cancer cells . Additionally, the compound may be sensitive to certain conditions, such as the presence of oxidizing functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(cyclopentadienyl)titanium dichloride can be synthesized through the reaction of titanium tetrachloride with cyclopentadienyl magnesium bromide or cyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction is as follows:

TiCl4+2C5H5MgBr(C5H5)2TiCl2+2MgBrClTiCl_4 + 2C_5H_5MgBr \rightarrow (C_5H_5)_2TiCl_2 + 2MgBrCl TiCl4​+2C5​H5​MgBr→(C5​H5​)2​TiCl2​+2MgBrCl

Alternatively, the compound can be prepared by reacting titanium tetrachloride with cyclopentadiene in the presence of a base such as sodium or potassium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and inert atmosphere chambers is common to maintain the integrity of the product .

Chemical Reactions Analysis

Types of Reactions

Bis(cyclopentadienyl)titanium dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(cyclopentadienyl)titanium dichloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Bis(cyclopentadienyl)titanium dichloride can be compared with other metallocenes such as:

    Bis(cyclopentadienyl)zirconium dichloride: Similar in structure but with zirconium instead of titanium. It is also used as a catalyst in polymerization reactions.

    Bis(cyclopentadienyl)hafnium dichloride: Another similar compound with hafnium. It has similar applications but different reactivity due to the larger atomic radius of hafnium.

    Bis(cyclopentadienyl)vanadium dichloride: Contains vanadium and is used in different catalytic processes.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

cyclopenta-1,3-diene;titanium(4+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C5H5.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

JAGHDVYKBYUAFD-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Ti+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C10H10Cl2Ti
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name TITANOCENE DICHLORIDE
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Molecular Weight

248.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Titanocene dichloride appears as red to red-orange crystals. (NTP, 1992), Bright red or reddish-orange solid; [HSDB] Red or orange odorless crystalline solid; [MSDSonline]
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name TITANOCENE DICHLORIDE
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Titanocene dichloride
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Solubility

Decomposes (NTP, 1992), Moderately sol in toluene, chloroform, alc, other hydroxylic solvents; sparingly sol in water, petroleum ether, benzene, ether, carbon disulfide, carbon tetrachloride
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1618
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Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1618
Record name TITANOCENE DICHLORIDE
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Density

1.6 (NTP, 1992) - Denser than water; will sink, 1.60
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1618
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Mechanism of Action

Dichloro-bis(etanidazole 5-cyclopentadienyl)titanium(IV) and some related complexes were compared with cis-dichlorodiammineplatinum(II) in rats for acute anti-inflammatory activity against carrageenan paw edema, anti-arthritic activity against developing and established adjuvant induced polyarthritis, immunosuppressant activity in a local graft versus host assay, irritant effects at sites of administration (paw, skin, peritoneum) and nephro- and gastro-toxicities. These titanium complexes, like cisplatin and its hydrolysis products, in vivo exhibited both anti-inflammatory and anti-arthritic activity as well as immunosuppressant effects. Nephro- and gastro-toxicity were much less severe than in rats given platinum complexes. In vitro they selectively inhibited (3)H-thymidine incorporation by isolated thymocytes and prevented the germination of radish seeds. When given intraperitoneally, the anti-inflammatory activity may partly be due to a counter-irritant phenomenon since the titanium derivatives elicited an acute peritoneal effusion if they were injected towards the omentum. However, when injected subcutaneously or applied in dimethylformamide or dimethylsulfoxide to the skin, they manifested both anti-inflammatory and anti-arthritic activity without irritancy or much local skin damage. They might therefore have the potential of being useful drugs, especially if released slowly.
Details PMID:3568196, Fairlie DP et al; Chem Biol Interact 61 (3): 277-91 (1987)
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Color/Form

Bright red acicular crystals from toluene, Reddish-orange crystalline solid

CAS No.

1271-19-8
Record name TITANOCENE DICHLORIDE
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Record name Titanium, dichlorobis(.eta.5-2,4-cyclopentadien-1-yl)-
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Record name Dichlorobis(η-cyclopentadienyl)titanium
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Melting Point

552 °F (NTP, 1992), 289 °C +/- 2 deg
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 14931618
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Record name TITANOCENE DICHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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